ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

HPGDS inhibition medicinal chemistry pyrazole

Select this specific pyrazole-4-carboxylate for its validated biological activity (HPGDS IC50 26 nM) and defined stereoelectronic profile. The N-phenyl/3-methyl/ethyl ester substitution pattern is critical for target selectivity and cannot be replaced with N-methyl or free acid analogs without re-validation. Supplied at ≥95% purity with predictable handling (mp 50°C), enabling rapid analoging and library synthesis for anti-inflammatory, antimicrobial, and agrochemical programs.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 113502-46-8
Cat. No. B1340416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
CAS113502-46-8
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1C)C2=CC=CC=C2
InChIInChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-15(14-10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
InChIKeyHUSYDQBISBQGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylate (CAS 113502-46-8) – Supplier Identity & Baseline Specifications for Research Procurement


Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (CAS 113502-46-8, MF: C13H14N2O2, MW: 230.26) is a substituted 1H-pyrazole-4-carboxylate building block featuring an ethyl ester at position 4, a methyl group at position 3, and a phenyl ring at position 1 . This specific substitution pattern yields a crystalline solid with a melting point of 50 °C and a predicted boiling point of 338.1 °C, offering predictable handling and purification characteristics . The compound is widely utilized as a versatile intermediate in the synthesis of pharmacologically active molecules, agrochemicals, and coordination complexes, and is commercially supplied with a typical purity specification of ≥95% [1].

Why Substituting Ethyl 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylate with Analogous Pyrazole Esters Can Derail Research Reproducibility


Simple substitution of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate with other pyrazole-4-carboxylates (e.g., methyl ester or N-alkyl analogs) is strongly discouraged without rigorous re-validation. The combination of the ethyl ester, the electron-donating 3-methyl group, and the N-phenyl substituent creates a unique stereoelectronic environment that dictates reactivity in subsequent synthetic steps and binding interactions with biological targets [1]. Substituting the N-phenyl group with N-methyl or N-benzyl groups, or swapping the ethyl ester for a methyl or free acid, can fundamentally alter lipophilicity (logP), metabolic stability, and the compound's ability to serve as a bioisostere for phenol motifs . The specific substitution pattern is critical for maintaining the desired geometry and electronic properties in coordination chemistry applications and for achieving target selectivity in medicinal chemistry campaigns, where even minor modifications can lead to significant shifts in potency or selectivity [2].

Quantitative Differentiation of Ethyl 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylate (CAS 113502-46-8) Against Key Analogs


Human HPGDS Inhibitory Potency: Ethyl 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylate Demonstrates Low Nanomolar Activity

Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate demonstrates potent inhibitory activity against human hematopoietic prostaglandin D synthase (HPGDS) with an IC50 of 26 nM and a binding affinity (Kd) of 50 nM [1]. While direct head-to-head data for an analogous pyrazole-4-carboxylate is not available in the same assay, this value positions it among the more potent entries within the 4-phenyl substituted pyrazole inhibitor class, where reported IC50 values typically range from 30 nM to 555 nM [2].

HPGDS inhibition medicinal chemistry pyrazole

Regioselective Synthesis: Ethyl 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylate Offers a Well-Defined Synthetic Entry Point

The synthesis of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be achieved with high regioselectivity via the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization . In contrast, many alternative routes to 1-alkyl-3-aryl-4-pyrazolecarboxylates produce isomeric mixtures of the desired 1-alkyl-3-aryl-4-carboxylate and the undesired 1-alkyl-5-aryl-4-carboxylate, often in ratios around 90:10, necessitating challenging chromatographic separations that increase cost and reduce yield [1].

synthetic methodology pyrazole regioselectivity

Antibacterial Activity Profile: Ethyl 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylate Shows Equipotency to Ciprofloxacin Against S. aureus and E. coli

Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has demonstrated significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, with efficacy reported to be comparable to the standard antibiotic Ciprofloxacin . While specific MIC (Minimum Inhibitory Concentration) values are not provided in the source, the qualitative statement of equivalence to a clinically relevant comparator provides a strong justification for its selection over uncharacterized or less potent pyrazole carboxylate analogs.

antibacterial antimicrobial pyrazole

High-Impact Application Scenarios for Ethyl 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylate (CAS 113502-46-8) Driven by Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for HPGDS Inhibitors

With a confirmed IC50 of 26 nM against human HPGDS [1], this compound serves as an attractive starting point for medicinal chemistry campaigns targeting allergic and inflammatory conditions. Its well-defined substitution pattern facilitates rapid analoging to explore SAR around the ester and phenyl groups for improved potency and selectivity.

Antibacterial Drug Discovery: Scaffold for Novel Antibiotics

The reported in vitro antibacterial activity, comparable to Ciprofloxacin against S. aureus and E. coli , validates the use of this pyrazole-4-carboxylate as a core scaffold for synthesizing and testing new derivatives. Its ready availability and well-characterized synthetic entry point accelerate the generation of focused libraries for antimicrobial screening.

Synthetic Methodology Development: Optimizing Regioselective Pyrazole Synthesis

Given the known challenge of regioselectivity in pyrazole-4-carboxylate synthesis, this compound's preparation via the ethyl acetoacetate/phenylhydrazine route offers a valuable model system. Researchers can use this substrate to develop and benchmark new catalytic methods, flow chemistry protocols, or alternative cyclization strategies aimed at achieving higher yields and purities without isomer separation.

Agrochemical Intermediate: Synthesis of Fungicides and Herbicides

The compound's pyrazole core is a common motif in agrochemicals . Its use as a building block is justified by its role as a precursor to more complex structures, such as the 5-(4-chlorophenyl) analog which has been characterized for antimicrobial applications [2]. This specific ester serves as a key intermediate for introducing the pyrazole-4-carboxylate moiety into novel crop protection agents.

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